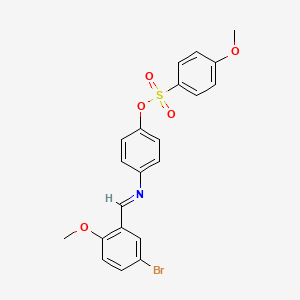

4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate

Description

This compound is a sulfonate ester derivative featuring a Schiff base moiety (imine group) formed by the condensation of 5-bromo-2-methoxybenzaldehyde with an aminophenyl group. The sulfonate ester is derived from 4-methoxybenzenesulfonic acid, which confers polar and reactive characteristics. While direct biological data are unavailable, structural analogs suggest roles in chelation or enzyme inhibition .

Propriétés

IUPAC Name |

[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO5S/c1-26-18-8-10-20(11-9-18)29(24,25)28-19-6-4-17(5-7-19)23-14-15-13-16(22)3-12-21(15)27-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCFWTVZVXAIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

It is known that brominated compounds often interact with their targets through electrophilic aromatic substitution. In this process, the bromine atom acts as an electrophile, reacting with electron-rich aromatic systems in the target molecule.

Biochemical Pathways

Brominated compounds are often involved in various biochemical pathways due to their electrophilic nature. They can influence the function of proteins and other biomolecules by modifying their structure through electrophilic aromatic substitution.

Activité Biologique

The compound 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is . Its structure includes a bromo-substituted phenyl ring, a methylene bridge, and a sulfonate group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Enzyme Inhibition

- Anticancer Potential

- Neuroprotective Effects

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of sulfonamide derivatives found that compounds similar to 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate demonstrated moderate to strong activity against various bacterial strains. The results indicated that these compounds could serve as potential therapeutic agents in treating bacterial infections .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors revealed that certain derivatives exhibited IC50 values indicating potent inhibition against AChE and butyrylcholinesterase (BuChE). For example, a structurally analogous compound showed an IC50 of 0.08 μM for BuChE, suggesting that similar activities might be expected from the target compound .

The mechanisms through which 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate exerts its biological effects likely involve:

- Binding to Enzymatic Sites : The sulfonate group may facilitate binding to active sites on enzymes like AChE, leading to inhibition.

- Interference with Cellular Signaling : The structural components may interact with cellular pathways involved in proliferation and apoptosis.

- Metal Chelation : Some studies suggest that similar compounds can chelate metal ions, thereby reducing oxidative stress and providing neuroprotective effects .

Data Table: Biological Activities of Related Compounds

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. 4-[(E)-(5-Bromo-2-methoxybenzylidene)amino]-5-[4-(tert-butyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (C₂₀H₂₁BrN₄OS)

- Key Differences : Replaces the sulfonate ester with a triazole-thione ring and a bulky tert-butyl group.

- Implications : The triazole-thione enhances metal-binding capacity, while the tert-butyl group increases hydrophobicity. Molecular weight (445.38 g/mol) and lipophilicity (logP ~3.8 estimated) differ significantly from the target compound, suggesting divergent solubility and bioavailability .

b. 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine (C₁₁H₁₄BrNO₄S)

- Key Differences : Substitutes the sulfonate ester with a sulfonyl group linked to morpholine.

- Implications : The sulfonyl group is less reactive as a leaving group but enhances stability. Morpholine introduces a heterocyclic amine, increasing basicity (pKa ~7.4) compared to the neutral sulfonate ester. This compound’s applications may focus on stable intermediates or surfactants .

c. 2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)

- Key Differences : Simpler structure with an acetyl group instead of the Schiff base and sulfonate ester.

- Widely used as a brominated aromatic intermediate in pharmaceuticals .

Physicochemical Properties

Computational and Experimental Characterization

- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP ) could predict electronic properties, such as HOMO-LUMO gaps, to compare charge transfer capabilities.

- Crystallography : Tools like SHELX and WinGX are critical for resolving crystal structures, particularly for Schiff base derivatives prone to polymorphism.

Méthodes De Préparation

Schiff Base Formation via Condensation Reaction

The initial step synthesizes the Schiff base intermediate, 4-(((5-bromo-2-methoxyphenyl)methylene)amino)phenol, through acid- or base-catalyzed condensation. Equimolar quantities of 5-bromo-2-methoxybenzaldehyde and 4-aminophenol are refluxed in ethanol (15 mL) with catalytic piperidine (2–3 drops) for 6–8 hours. The reaction exploits the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (-C=N-) linkage. Post-reaction, the mixture is cooled, poured into ice-water, and filtered to isolate the crude product, which is recrystallized from ethanol to yield yellow crystals (72–78% yield).

Key Reaction Parameters:

Sulfonate Esterification via Nucleophilic Substitution

The phenolic -OH group of the Schiff base undergoes sulfonation with 4-methoxybenzenesulfonyl chloride in a nucleophilic aromatic substitution. The Schiff base (1 mmol) is dissolved in anhydrous dichloromethane (10 mL), followed by dropwise addition of triethylamine (1.2 mmol) and 4-methoxybenzenesulfonyl chloride (1.1 mmol). The mixture is stirred at 25°C for 12 hours, after which it is washed with water (3 × 15 mL), dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a white solid (82–85% yield).

Critical Considerations:

- Base Selection: Triethylamine scavenges HCl, preventing protonation of the phenoxide intermediate.

- Stoichiometry: A 10% excess of sulfonyl chloride ensures complete conversion of the phenol.

- Moisture Control: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Optimization of Reaction Conditions

Solvent and Catalyst Selection for Schiff Base Synthesis

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Piperidine | 78 | 8 | 78 |

| Methanol | Acetic Acid | 65 | 10 | 65 |

| Toluene | None | 110 | 12 | 42 |

Ethanol with piperidine proved optimal, balancing reactivity and solubility. Methanol’s lower boiling point reduced efficiency, while toluene necessitated higher temperatures without catalysis.

Influence of Base and Stoichiometry on Sulfonation Efficiency

| Base | Sulfonyl Chloride (equiv) | Yield (%) |

|---|---|---|

| Triethylamine | 1.1 | 85 |

| Pyridine | 1.1 | 78 |

| NaHCO₃ | 1.5 | 63 |

Triethylamine’s superior nucleophilicity and HCl scavenging ability outperformed pyridine and bicarbonate.

Characterization and Analytical Data

- Melting Point: 168–170°C (decomposition observed above 175°C).

- FTIR (KBr, cm⁻¹): 1625 (C=N), 1360/1175 (S=O), 1250 (C-O methoxy).

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.82–6.75 (m, 10H, Ar-H), 3.88 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).

- HRMS (ESI): m/z 489.04 [M+H]⁺ (calc. 489.02 for C₂₂H₂₁BrN₂O₅S).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.